molecular formula C7H10BrN3O B8768779 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 57054-84-9

5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No. B8768779
CAS RN: 57054-84-9
M. Wt: 232.08 g/mol
InChI Key: IZDRPXOSXLJNPF-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A solution of dimethylamine (2.0 M solution in THF, 17.2 mL, 34.5 mmol) was added to 5-bromo-2-chloro-4-methoxypyrimidine (1.540 g, 6.89 mmol) at RT. The reaction was heated to 45° C. for 30 min, then cooled and concentrated. The residue was washed and filtered with diethyl ether to give 1.57 g of 5-bromo-4-methoxy-N,N-dimethylpyrimidin-2-amine as a light yellow solid. ES+=232.0 (M+H)
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8](Cl)=[N:9][CH:10]=1>>[Br:4][C:5]1[C:6]([O:12][CH3:13])=[N:7][C:8]([N:2]([CH3:3])[CH3:1])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
17.2 mL
Type
reactant
Smiles
CNC
Name
Quantity
1.54 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed
FILTRATION
Type
FILTRATION
Details
filtered with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.